molecular formula C12H11NO2 B1300091 2,8-Dimethylquinoline-4-carboxylic acid CAS No. 609822-00-6

2,8-Dimethylquinoline-4-carboxylic acid

Cat. No.: B1300091
CAS No.: 609822-00-6
M. Wt: 201.22 g/mol
InChI Key: CAWHKRVQNJNMNW-UHFFFAOYSA-N
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Description

2,8-Dimethylquinoline-4-carboxylic acid (CAS 609822-00-6) is an organic compound with the molecular formula C 12 H 11 NO 2 and a molecular weight of 201.22 g/mol [ citation 1 ]. It belongs to the important class of quinoline-4-carboxylic acids, which are recognized as versatile scaffolds in medicinal chemistry and drug discovery due to their diverse biological activities [ citation 2 ]. This compound serves as a valuable building block for the synthesis of more complex molecules. A primary route for synthesizing quinoline-4-carboxylic acids like this one is the Pfitzinger reaction , which involves the condensation of an isatin derivative with a carbonyl compound in the presence of a base [ citation 2 ]. Recent research continues to explore modern synthetic methods, such as multi-component Doebner-type reactions, to efficiently access substituted quinoline-4-carboxylic acids from readily available anilines, aldehydes, and pyruvic acid [ citation 4 ]. Quinoline-4-carboxylic acid derivatives have demonstrated significant research value across multiple therapeutic areas. They are known to possess a range of biological activities, including antitumor, antimalarial, antibacterial, and antiviral properties [ citation 4 ]. A prominent application in modern research is the design and development of potent inhibitors of the enzyme dihydroorotate dehydrogenase (DHODH) [ citation 7 ]. DHODH is a key target in oncology and immunology, and inhibitors based on the quinoline-4-carboxylic acid core are investigated for their ability to halt the growth of proliferating cells by inducing pyrimidine depletion [ citation 7 ]. The methyl substituents on the quinoline ring of this specific compound allow researchers to explore structure-activity relationships and fine-tune the physicochemical properties of potential drug candidates. Handling and Usage: This product is intended for research and laboratory use only. It is not designed for use in diagnosis or therapy, nor for human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling procedures [ citation 1 ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,8-dimethylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-7-4-3-5-9-10(12(14)15)6-8(2)13-11(7)9/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWHKRVQNJNMNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90362886
Record name 2,8-dimethylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609822-00-6
Record name 2,8-dimethylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,8 Dimethylquinoline 4 Carboxylic Acid and Its Analogues

Classical Approaches in Quinoline-4-Carboxylic Acid Synthesis

The traditional syntheses of quinoline-4-carboxylic acid derivatives have heavily relied on condensation reactions that build the quinoline (B57606) ring system from acyclic or simpler cyclic precursors. These methods, while foundational, often come with challenges such as harsh reaction conditions and limitations in substrate scope.

Pfitzinger Reaction-Based Synthetic Routes for Quinoline-4-Carboxylic Acid Derivatives

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a chemical reaction that yields substituted quinoline-4-carboxylic acids from the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.org This method is a powerful tool for creating the quinoline core structure. wikipedia.orgresearchgate.net

A key application of the Pfitzinger reaction is the condensation of isatin or its derivatives with α-methyl ketones. jocpr.comresearchgate.net This reaction proceeds under basic conditions, typically using potassium hydroxide (B78521), to facilitate the formation of the quinoline ring. jocpr.com The reaction of isatin with acetone, for instance, has been reported to produce 2-methylquinoline-4-carboxylic acid in yields of up to 80%. researchgate.net The general applicability of this method allows for the synthesis of a variety of 2-substituted quinoline-4-carboxylic acids. ui.ac.idchemicalpapers.com

For the specific synthesis of 2,8-dimethylquinoline-4-carboxylic acid, 8-methylisatin would be reacted with acetone. The methyl group on the isatin ring is incorporated at the 8-position of the resulting quinoline.

Illustrative Reaction Conditions for Pfitzinger Synthesis:

Reactant 1 Reactant 2 Base Solvent Conditions Product
Isatin Acetone Potassium Hydroxide Ethanol (B145695)/Water Reflux 2-Methylquinoline-4-carboxylic acid
5-Substituted Isatins Various Ketones Potassium Hydroxide Ethanol Reflux, 24h Substituted quinoline-4-carboxylic acids

A modification of the classical Pfitzinger reaction involves the use of enaminones as the carbonyl component. researchgate.net This approach provides a route to synthesize 3-aroyl-quinoline-4-carboxylic acids. researchgate.net The reaction of isatin with N,N-dimethylenaminones, mediated by trimethylchlorosilane (TMSCl), can yield highly functionalized quinoline-4-carboxylic acids or their corresponding esters in a one-pot process under mild conditions. thieme-connect.com When water is used as the solvent, the reaction produces the quinoline-4-carboxylic acids in good yields. thieme-connect.com

The mechanism of the Pfitzinger reaction begins with the hydrolysis of the amide bond in isatin by a strong base, such as potassium hydroxide, to form a keto-acid intermediate. wikipedia.orgijsr.net This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently tautomerizes to an enamine. wikipedia.org The enamine then undergoes an intramolecular cyclization followed by dehydration to yield the final substituted quinoline-4-carboxylic acid. wikipedia.orgijsr.net

Doebner Reaction and its Applicability to Quinoline-4-Carboxylic Acid Derivatives

The Doebner reaction provides an alternative pathway to quinoline-4-carboxylic acids. wikipedia.org It is a three-component reaction involving an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.orgiipseries.org This method is particularly useful for synthesizing 2-substituted quinoline-4-carboxylic acids. nih.gov

In the Doebner reaction, an aromatic amine (aniline derivative) reacts with an aldehyde and pyruvic acid to form the corresponding quinoline-4-carboxylic acid. nih.govtandfonline.com For the synthesis of this compound, 2-methylaniline (o-toluidine) would be reacted with acetaldehyde (B116499) and pyruvic acid.

While the Doebner reaction is a straightforward procedure, it can sometimes result in lower yields due to the formation of by-products. tandfonline.com However, it has been successfully employed for the synthesis of various quinoline-4-carboxylic acid derivatives, including those with electron-withdrawing and electron-donating groups on the aniline ring. nih.gov A modified Doebner hydrogen-transfer reaction has been developed to improve yields, particularly for anilines possessing electron-withdrawing groups. nih.gov

The reaction mechanism is not definitively known, but two primary pathways have been proposed. wikipedia.org One proposal involves an initial aldol (B89426) condensation between pyruvic acid and the aldehyde, followed by a Michael addition of the aniline and subsequent cyclization and dehydration. wikipedia.org An alternative mechanism suggests the initial formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol form of pyruvic acid. wikipedia.org

Regioselectivity and By-Product Formation in Doebner Reactions

The Doebner reaction, a three-component condensation of an aromatic amine, an aldehyde, and pyruvic acid, is a cornerstone in the synthesis of quinoline-4-carboxylic acids. researchgate.net This reaction is an evolution of the Skraup-Doebner-Von Miller quinoline synthesis. wikipedia.org However, the reaction's utility is often tempered by challenges in controlling regioselectivity, particularly when unsymmetrical precursors are used. rsc.org

The mechanism is a subject of debate, with plausible pathways influencing the final substitution pattern of the quinoline ring. acs.org One proposed mechanism involves a 1,4-conjugate addition of the aniline to an α,β-unsaturated carbonyl compound (formed in situ), which typically leads to 2-substituted quinolines. acs.org An alternative pathway suggests the initial formation of a Schiff base between the aniline and the aldehyde, which then undergoes cyclization. acs.org The predominant pathway can be influenced by the specific reactants and reaction conditions.

Table 1: Factors Influencing Doebner Reaction Outcomes

Factor Influence on Reaction References
Aniline Substituents Electron-withdrawing groups can lead to lower yields. nih.gov, acs.org
Catalyst Choice of Brønsted or Lewis acid affects regioselectivity and yield. wikipedia.org, acs.org
Solvent/Conditions Can alter the reaction pathway and reverse standard regiochemistry. acs.org
Reactant Purity Impurities can lead to increased by-product formation.

Friedländer Condensation for Quinoline Ring Construction

The Friedländer synthesis provides a direct and versatile route to the quinoline ring system by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.org This reaction can be effectively catalyzed by either acids or bases. organic-chemistry.org

Several variations of this reaction have been developed to enhance its scope and applicability. The Pfitzinger reaction, for example, is considered an extension of the Friedländer synthesis and utilizes isatin or isatic acid as the 2-aminoaryl carbonyl component to specifically produce quinoline-4-carboxylic acids. rsc.orgscispace.com This method is particularly relevant for synthesizing the title compound and its analogues. frontiersin.org

The efficiency of the Friedländer condensation can be significantly improved through strategic modifications. One-pot procedures have been developed that begin with o-nitroaryl aldehydes; these are reduced in situ to the corresponding o-aminoaryl aldehydes using reagents like iron powder and hydrochloric acid, which then immediately condense with the methylene (B1212753) component. organic-chemistry.org This approach is scalable and compatible with a wide array of functional groups. organic-chemistry.org The choice of catalyst plays a crucial role, with various effective options reported, including p-toluenesulfonic acid, iodine, and various Lewis acids. wikipedia.org

Table 2: Common Catalysts for Friedländer Condensation

Catalyst Type Examples References
Brønsted Acids p-Toluenesulfonic acid, Trifluoroacetic acid wikipedia.org
Halogens Iodine wikipedia.org
Lewis Acids Tin tetrachloride, Neodymium(III) nitrate wikipedia.org, organic-chemistry.org
Solid Acids Nafion organic-chemistry.org

Advanced and Modified Synthetic Strategies for this compound Analogues

To overcome the limitations of classical methods and to access a wider range of analogues, advanced and modified synthetic strategies have been developed. These modern techniques often focus on improving reaction efficiency, reducing waste, and enabling the synthesis of complex molecular architectures.

Microwave-Assisted Synthesis of Quinoline Carboxylic Acids

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. rsc.org For the synthesis of quinoline carboxylic acids, microwave irradiation provides a rapid, clean, and highly efficient alternative to conventional heating methods. tandfonline.comtandfonline.com Reaction times are often dramatically reduced from many hours to mere minutes, and yields are frequently improved. rsc.org

This technology has been successfully applied to various quinoline syntheses, including the reaction of isatins with ketones to form quinoline-4-carboxylic acids and three-component Doebner-type reactions. tandfonline.comrsc.org Microwave conditions can be optimized for different reaction types, including the use of solvents like ethanol or performing the reaction neat (solvent-free), which aligns with the principles of green chemistry. rsc.org The Knoevenagel reaction, used to prepare 2-styrylquinoline-4-carboxylic acids, has also been shown to benefit from microwave assistance, proceeding efficiently with trifluoroacetic acid as a catalyst. nih.gov

Cross-Coupling Reactions for Introducing Substituents (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is an indispensable method for forming carbon-carbon bonds, particularly for creating biaryl structures. researchgate.net In the context of quinoline synthesis, it is a key strategy for introducing a wide variety of substituents onto a pre-formed quinoline nucleus. nih.gov This is typically accomplished by reacting a halogenated quinoline (e.g., 4-chloro or 8-bromoquinoline) with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net

This method allows for the synthesis of analogues that would be difficult to obtain through de novo ring-forming reactions. nih.gov High yields have been reported for the synthesis of aryl-substituted quinolines at various positions on the ring. researchgate.netacs.org The success of the Suzuki-Miyaura coupling is highly dependent on the specific reaction conditions, and careful optimization of the catalyst (e.g., Pd(PPh₃)₄), ligand, base, and solvent system is often required to achieve high efficiency. researchgate.netacs.org

One-Pot Synthesis Approaches

One-pot syntheses represent a significant advancement in chemical efficiency by combining multiple reaction steps into a single operation without the need to isolate intermediate compounds. researchgate.net This approach saves time, reduces the use of solvents and reagents, and minimizes waste. imist.ma

Many classical quinoline syntheses have been adapted into one-pot formats. The Doebner reaction is frequently performed as a one-pot, three-component reaction involving an aniline, an aldehyde, and pyruvic acid, offering a straightforward route to quinoline-4-carboxylic acids. nih.govresearchgate.net Likewise, the Friedländer synthesis can be conducted as a one-pot process by generating the required o-aminoaryl ketone in situ from a more stable precursor, such as an o-nitroaryl ketone. organic-chemistry.org Advanced one-pot procedures have also been developed that combine different reaction types, such as a palladium-catalyzed borylation of a haloquinoline followed immediately by a Suzuki-Miyaura coupling in the same reaction vessel to generate aryl-substituted quinolines. acs.org

Synthesis of Key Precursors and Intermediates for this compound Synthesis

The synthesis of this compound and its analogues relies on the availability of specific precursors and intermediates. The choice of starting materials is dictated by the selected synthetic strategy.

For a Doebner-type synthesis of the target molecule, the key precursors would be 2-methylaniline, acetaldehyde, and pyruvic acid. nih.gov The reaction involves the condensation of these three components to form the desired quinoline ring.

For a Friedländer condensation , the requisite starting materials would be a 2-aminoaryl ketone and a compound with an active methylene group. To obtain this compound, one would start with 2-amino-3-methylacetophenone, which would then be condensed with pyruvic acid.

To create analogues via cross-coupling reactions , halogenated intermediates are essential. A key precursor would be a bromo- or chloro-substituted this compound (or its corresponding ester). This halo-quinoline can be prepared and then subjected to Suzuki-Miyaura coupling with various boronic acids to introduce diversity at specific positions on the quinoline core. researchgate.net The synthesis of these halogenated quinolines often involves treating the corresponding quinolone (hydroxyquinoline) with a halogenating agent like phosphorus oxychloride (POCl₃) to generate the chloro-derivative. researchgate.net The accessibility of a wide range of substituted anilines, aldehydes, and ketones is fundamental to the construction of a diverse library of quinoline analogues. nih.govrsc.org

Optimization of Synthetic Yields and Purity for Research Applications

The efficient synthesis of this compound and its analogues is paramount for their application in research, where high purity and reliable yields are critical for obtaining reproducible results. Optimization strategies primarily focus on refining reaction conditions of established synthetic routes, such as the Doebner-von Miller and Pfitzinger reactions, to enhance outcomes. imist.maresearchgate.net Key areas of optimization include the choice of catalyst, solvent, reaction temperature, and subsequent purification methods.

Catalyst and Solvent Optimization:

The Doebner-von Miller reaction, a cornerstone for quinoline synthesis, involves the reaction of an aniline (like 2-methylaniline), an α,β-unsaturated carbonyl compound, and pyruvic acid. nih.govwikipedia.org The choice of acid catalyst and solvent system is crucial for driving the reaction towards high yield and minimizing byproduct formation. Traditional methods often suffer from low yields, long reaction times, and the use of toxic reagents. imist.maresearchgate.net

Modern approaches have investigated various acid catalysts to improve efficiency. Studies on related quinoline-4-carboxylic acid syntheses have shown that Lewis acids, such as Boron trifluoride etherate (BF₃·THF), can be effective. nih.govacs.org The optimization of reaction conditions often involves screening different solvents. For instance, in the synthesis of a quinoline-4-carboxylic acid derivative using BF₃·THF as a catalyst, acetonitrile (B52724) (MeCN) was identified as the optimal solvent over others like ethanol, toluene, and DMSO, which resulted in low yields. nih.govacs.org The use of efficient, and sometimes novel, catalysts can significantly shorten reaction times from hours to minutes and increase yields substantially, often in solvent-free or "green" chemistry conditions. researchgate.net

Below is a data table illustrating the impact of solvent choice on product yield in a model Doebner-type reaction.

EntrySolventCatalystYield (%)
1EthanolBF₃·THFLow
2TolueneBF₃·THFLow
3DMSOBF₃·THFLow
4Acetonitrile (MeCN)BF₃·THFModerate to Good
5Tetrahydrofuran (THF)BF₃·THFModerate to Good
Data derived from studies on analogous quinoline-4-carboxylic acid syntheses. nih.govacs.org

Reaction Conditions and Modern Techniques:

Purification Strategies for High-Purity Compounds:

Achieving the high purity required for research applications necessitates effective purification techniques. The acidic nature of the carboxyl group in this compound allows for straightforward purification protocols.

Recrystallization: This is a primary method for purifying the final product. The crude solid obtained after the reaction is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol, N,N-dimethylformamide) and allowed to cool slowly, leading to the formation of high-purity crystals. google.com

Acid-Base Extraction: This technique leverages the acidity of the carboxylic acid. The crude product can be dissolved in a basic aqueous solution (e.g., sodium hydroxide) to form its water-soluble salt. Neutral organic impurities are then washed away with an organic solvent. Subsequent acidification of the aqueous layer re-precipitates the purified carboxylic acid, which can be collected by filtration. acs.org

Chromatography: For removing impurities with similar solubility profiles, flash column chromatography is employed. princeton.edu This technique uses a stationary phase (like silica (B1680970) gel) and a mobile phase (an eluent such as a mixture of ethyl acetate (B1210297) and petroleum ether) to separate the desired compound from byproducts. rsc.org

The selection of the purification method depends on the nature of the impurities. A patent for purifying a related quinolinecarboxylic acid derivative highlights a method of heating the compound in a solvent like N,N-dimethylformamide (DMF), followed by cooling to precipitate crystals, achieving purity levels greater than 96%. google.com

The table below summarizes common purification techniques and their effectiveness.

Purification MethodTypical Solvents/ReagentsPurity AchievedKey Advantage
RecrystallizationEthanol, DMF, Acetic Acid>96%Scalable and cost-effective for removing major impurities. google.com
Acid-Base ExtractionNaOH (aq), HCl (aq), Organic SolventsHighExcellent for separating acidic products from neutral/basic impurities. acs.org
Flash ChromatographySilica Gel with Ethyl Acetate/Hexanes or similar eluents>98%Highly effective for removing structurally similar impurities. princeton.edursc.org

By systematically optimizing these synthetic and purification parameters, researchers can reliably produce this compound and its analogues with the high yield and purity necessary for rigorous scientific investigation.

Chemical Reactivity and Derivatization Studies of 2,8 Dimethylquinoline 4 Carboxylic Acid Analogues

Oxidation Reactions of Quinoline (B57606) Carboxylic Acids

The quinoline ring system is generally resistant to oxidation due to its aromatic stability. tutorsglobe.comresearchgate.net However, under forceful conditions, oxidation can occur, typically targeting the benzene (B151609) portion of the fused ring system. For instance, the oxidation of quinoline with agents like potassium permanganate (B83412) can lead to the cleavage of the benzene ring to form pyridine-2,3-dicarboxylic acid, also known as quinolinic acid. google.com

The substituents on the quinoline ring significantly influence the outcome of oxidation reactions. While the heterocyclic ring is generally resistant to oxidation, alkyl substituents, such as the methyl groups in 2,8-dimethylquinoline-4-carboxylic acid, can be susceptible to oxidation. researchgate.netyoutube.com For example, a methyl group at the 2-position of the quinoline ring can be oxidized to a carboxylic acid group using reagents like potassium permanganate (KMnO₄). youtube.com This suggests that under controlled conditions, the methyl groups of this compound could potentially be oxidized to form quinoline dicarboxylic or tricarboxylic acids, although the existing carboxyl group at the 4-position would influence the reaction's feasibility and regioselectivity.

Reagent/ConditionRing SystemTypical OutcomeCitation
Strong Oxidizing Agents (e.g., KMnO₄)Unsubstituted QuinolineCleavage of the benzene ring to form quinolinic acid. google.com
Hot, Alkaline KMnO₄2-MethylquinolineOxidation of the methyl group to a carboxylic acid. youtube.com

Reduction Reactions of Quinoline Carboxylic Acids

In contrast to oxidation, the pyridine (B92270) ring of the quinoline system is more readily reduced than the benzene ring. tutorsglobe.comresearchgate.net The reduction of quinoline carboxylic acids can yield tetrahydroquinoline derivatives, which are important synthetic intermediates.

Studies on substituted quinoline-4-carboxylic acids have shown that the reduction is often stereoselective. For example, the reduction of 2-alkylquinoline-4-carboxylic acids using Raney nickel in an aqueous alkaline solution stereoselectively produces the corresponding cis-2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acids. researchgate.net This indicates that the reduction of this compound would likely yield cis-2,8-dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. However, the presence of bulky substituents at the 2-position can sterically hinder the reduction of the pyridine ring. researchgate.net

The mechanism of reduction can involve a 1,4-reduction of the quinoline ring to an enamine intermediate, which is subsequently reduced to the final tetrahydroquinoline product. acs.org

Reagent/ConditionSubstrateProductKey FeatureCitation
Raney Nickel, aq. Alkali2-Alkylquinoline-4-carboxylic acidscis-2-Alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acidsStereoselective reduction of the pyridine ring. researchgate.net
Hantzsch EsterQuinoline1,2,3,4-TetrahydroquinolineProceeds via a 1,4-reduction mechanism. acs.org

Substitution Reactions on the Quinoline Ring and Substituents

The quinoline nucleus exhibits distinct reactivity patterns for electrophilic and nucleophilic substitution. youtube.com

Electrophilic Substitution : The electron-withdrawing nature of the pyridine nitrogen deactivates the entire ring system towards electrophiles, but the benzene ring remains more reactive than the pyridine ring. researchgate.net Electrophilic attack generally occurs on the benzene ring, preferentially at positions 5 and 8. tutorsglobe.comyoutube.com In this compound, position 8 is blocked by a methyl group, directing potential electrophilic substitutions (e.g., nitration, halogenation, sulfonation) primarily to the 5-position.

Nucleophilic Substitution : The pyridine ring is electron-deficient and thus susceptible to nucleophilic attack, especially at positions 2 and 4. tutorsglobe.comresearchgate.net Since both positions are substituted in this compound, direct nucleophilic substitution on the ring is unlikely unless a substituent can act as a leaving group. For instance, if the 4-carboxylic acid were converted to a 4-chloro derivative, this position would become highly activated for nucleophilic displacement by various nucleophiles like thiols, hydrazines, or azides. mdpi.com

Reaction TypePosition(s) of Attack on Quinoline RingRationaleCitation
Electrophilic Aromatic Substitution5 and 8The benzene ring is more electron-rich than the pyridine ring. tutorsglobe.comresearchgate.net
Nucleophilic Aromatic Substitution2 and 4These positions are electron-deficient due to the adjacent nitrogen atom. tutorsglobe.comresearchgate.net

Esterification and Hydrolysis of the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position is a key site for derivatization through esterification. Standard methods can be employed to convert the carboxylic acid into its corresponding esters.

Esterification : Fischer esterification, involving reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄), can be used, with the equilibrium driven towards the ester by using a large excess of the alcohol. masterorganicchemistry.com For substrates that may be sensitive to strong acid, milder methods are effective. The Steglich esterification, which uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is a common alternative that proceeds under neutral conditions. organic-chemistry.orgcommonorganicchemistry.com Other reagents like trimethylsilyldiazomethane (B103560) (TMS-diazomethane) can also be used for efficient methylation. nih.gov

Hydrolysis : The reverse reaction, the hydrolysis of a quinoline-4-carboxylic acid ester back to the parent acid, can be achieved under either acidic or basic conditions. masterorganicchemistry.com Acid-catalyzed hydrolysis is the microscopic reverse of Fischer esterification. youtube.com Base-mediated hydrolysis, often called saponification, uses a strong base like sodium hydroxide (B78521) to irreversibly form the carboxylate salt, which is then protonated in an acidic workup to yield the carboxylic acid. youtube.com It has been noted that steric hindrance, for example from a methyl group at the C3 position, can make mild hydrolysis difficult, requiring harsher conditions. nih.gov

Complexation Studies with Metal Ions (e.g., Nickel(II) Complexes)

Quinoline derivatives containing coordinating functional groups, such as a carboxylic acid and the ring nitrogen, are excellent ligands for metal ions. researchgate.net this compound can act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the quinoline ring and an oxygen atom of the deprotonated carboxylate group.

Numerous studies have demonstrated the formation of stable complexes between quinoline carboxylic acids and various transition metal ions, including Co(II), Cu(II), Zn(II), and Ni(II). rdd.edu.iq The resulting metal complexes can exhibit diverse coordination geometries. For example, nickel(II) is known to form stable complexes with ligands containing nitrogen and oxygen donor atoms. researchgate.net The synthesis of a pyridine adduct of a nickel(II) complex with a substituted 8-hydroxyquinolinate resulted in an octahedral geometry around the nickel center. iaea.org The formation of such complexes is often confirmed through techniques like FT-IR and UV-Vis spectroscopy, magnetic susceptibility measurements, and single-crystal X-ray diffraction. researchgate.netrdd.edu.iq

Metal IonLigand TypeCoordinationPotential GeometryCitation
Ni(II)This compoundBidentate (N, O)Octahedral, Square Planar rdd.edu.iqresearchgate.net
Co(II)Quinoline-2-carboxylic acidBidentate (N, O)Tetrahedral rdd.edu.iq
Mn(II)2-(pyridin-4-yl)quinoline-4-carboxylic acidBidentate (N, O)Pseudo-octahedral researchgate.net

Derivatization for Bioconjugation and Labeling in Research

The carboxylic acid moiety of this compound serves as a critical handle for covalent attachment to other molecules, a process known as bioconjugation. This is particularly useful for linking the quinoline scaffold, which may have fluorescent or other useful properties, to biological macromolecules like proteins or nucleic acids.

To conjugate the quinoline carboxylic acid to a primary amine, such as the lysine (B10760008) residues on the surface of a protein, the carboxyl group must first be "activated" to transform the hydroxyl group into a better leaving group. The most common strategy for this is the formation of an amine-reactive N-hydroxysuccinimide (NHS) ester, also known as a succinimidyl ester (SE). thermofisher.com

This transformation is typically achieved by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (DCC) or the water-soluble alternative 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The resulting NHS ester is a stable, isolable intermediate that readily reacts with primary amines at physiological to slightly alkaline pH to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct. This method is a cornerstone of bioconjugation chemistry for labeling biomolecules.

Application in Fluorescence Labeling for Biomolecular Research

The derivatization of this compound and its analogues into fluorescent labels represents a significant area of interest in biomolecular research. The intrinsic spectroscopic properties of the quinoline scaffold, while not intensely fluorescent on its own, can be significantly enhanced through chemical modification. The carboxylic acid group at the 4-position serves as a key chemical handle for conjugation to biomolecules.

The general strategy for converting a carboxylic acid-containing compound into a fluorescent probe involves coupling it with a molecule that has a fluorescent core and a reactive group, typically an amine or a hydrazide. This is achieved by activating the carboxylic acid of the quinoline derivative. Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable active ester. This activated intermediate can then readily react with the amino group of a fluorescent dye to form a stable amide bond.

A variety of fluorescent moieties can be conjugated to this compound analogues. These range from classic fluorophores to more advanced dyes with tailored photophysical properties. The choice of fluorophore depends on the specific application, including the desired excitation and emission wavelengths, quantum yield, and environmental sensitivity.

While specific studies detailing the fluorescence labeling applications of this compound are not extensively documented, the principles of small molecule fluorophore development suggest that modifications to the quinoline ring system can be used to tune the photophysical properties of the resulting probes. For instance, the introduction of electron-donating or electron-withdrawing groups on the quinoline core can modulate the fluorescence emission spectra. Research on other quinoline-based fluorescent probes has demonstrated their utility in various biological imaging applications, and similar potential can be extrapolated for derivatives of this compound.

Below is a table summarizing common fluorescent derivatization reagents and their potential application with quinoline-4-carboxylic acid analogues.

Fluorescent Reagent ClassReactive GroupCoupling ChemistryPotential Application with Quinoline-4-Carboxylic Acid Analogues
Coumarin DerivativesAmineEDC/NHS mediated amide bond formationDevelopment of blue-emitting fluorescent probes for cellular imaging.
Fluorescein DerivativesAmineEDC/NHS mediated amide bond formationCreation of green-emitting probes for immunoassays and microscopy.
Rhodamine DerivativesAmineEDC/NHS mediated amide bond formationGeneration of red-emitting probes with high photostability for in vivo imaging.
NBD (Nitrobenzoxadiazole)AmineEDC/NHS mediated amide bond formationSynthesis of environmentally sensitive probes to study protein conformation.

Utility in Biotin (B1667282) Labeling for Detection and Tracking

Biotin labeling is a widely used technique in molecular biology for the detection and purification of proteins and other biomolecules, owing to the high-affinity interaction between biotin and streptavidin or avidin. The carboxylic acid functionality of this compound analogues provides a convenient site for the attachment of a biotin tag.

The process of biotinylating a carboxylic acid is analogous to fluorescence labeling. The carboxyl group is activated, typically using EDC, to facilitate its reaction with an amine-containing biotin derivative, such as biotin hydrazide or a biotinylated amine with a spacer arm. thermofisher.com The use of a spacer arm (e.g., a polyethylene (B3416737) glycol linker) between the biotin moiety and the quinoline analogue can be advantageous, as it helps to minimize steric hindrance and improve the accessibility of the biotin tag for binding to streptavidin. lumiprobe.com

The resulting biotinylated this compound derivative can then be used as a probe in various biological assays. For example, if the quinoline analogue has an affinity for a particular protein, the biotin tag allows for the detection of this interaction using streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore. This enables applications such as Western blotting, ELISA (Enzyme-Linked Immunosorbent Assay), and pull-down assays to isolate and identify binding partners.

The chemical reactivity of the carboxylic acid group is central to this application. The reaction conditions for biotinylation are generally mild and can be performed in aqueous buffers, which is crucial for maintaining the integrity of biological molecules.

The table below outlines the common reagents and strategies for the biotinylation of carboxylic acids, which are applicable to this compound and its analogues.

Biotinylation ReagentReactive GroupCoupling ChemistryKey Features and Applications
Biotin HydrazideHydrazideEDC-mediated amide bond formationAllows for the direct labeling of carboxylic acids.
Biotin-PEG-AminePrimary AmineEDC/NHS mediated amide bond formationIncorporates a hydrophilic spacer to improve solubility and reduce steric hindrance.
Biotin-cadaverinePrimary AmineEDC/NHS mediated amide bond formationA common and cost-effective reagent for introducing a biotin tag via an amide linkage.

Advanced Analytical Characterization Techniques in Research on this compound

The rigorous characterization of novel chemical entities is fundamental to modern chemical research. For a compound such as this compound, a precise understanding of its chemical structure, purity, solid-state arrangement, and stability is crucial for its potential applications. Advanced analytical techniques provide the necessary tools to elucidate these properties. This article details the application of spectroscopic, crystallographic, chromatographic, and thermal analysis methods in the comprehensive characterization of quinoline-4-carboxylic acid derivatives, establishing a framework for the analysis of this compound.

Structure Activity Relationship Sar Studies of 2,8 Dimethylquinoline 4 Carboxylic Acid and Its Derivatives

Impact of Substituents on Biological Activities

The biological profile of quinoline-4-carboxylic acids is profoundly influenced by the nature and position of various substituents on the quinoline (B57606) core and its appended groups.

Role of Methyl Groups in the Quinoline Core (e.g., at positions 2 and 8)

The presence and positioning of methyl groups on the quinoline scaffold are significant determinants of biological activity. A methyl group at the C2 position of the quinoline-4-carboxylic acid has been shown to contribute to antioxidant activity. For instance, 2-methylquinoline-4-carboxylic acid demonstrated an inhibition percentage of approximately 30.25% in a DPPH assay, indicating its capacity to donate hydrogen radicals. ui.ac.id In some contexts, previous SAR studies have shown that a methyl group at the para position of an aromatic ring at C-2 was tolerated in antimalarial compounds. acs.org

However, the introduction of a methyl group does not universally enhance activity. For example, in a series of 4-hydroxy-2-quinolinone derivatives studied as lipoxygenase (LOX) inhibitors, replacement of a fluoro group with a methyl group on an N-phenyl carboxamide substituent led to an inactive agent. mdpi.com Similarly, N-methyl substitution on the amide bond in the same series resulted in a weaker inhibitor compared to its N-phenyl counterpart. mdpi.com The functionalization of methyl groups, particularly at the C2 and C8 positions, is a key area of synthetic exploration, with various metal-catalyzed and metal-free protocols being developed for C(sp³)—H functionalization. researchgate.net

Influence of Halogenation on Biological Efficacy and Reactivity

Halogenation of the quinoline core is a common strategy to modulate the physicochemical properties and biological efficacy of these compounds. The introduction of halogens can influence factors such as lipophilicity, metabolic stability, and binding interactions with biological targets. For instance, in the development of the anticancer drug candidate brequinar (B1684385) sodium, which is a 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinoline carboxylic acid, the presence of fluorine atoms is a key structural feature. nih.gov

The reactivity of the quinoline-4-carboxylic acid scaffold itself can be influenced by halogenating agents. For example, bromodecarboxylation can be achieved by treating certain quinoline-4-carboxylic acids with N-bromosuccinimide (NBS), although this reaction is highly limited to precursors bearing hydroxy- or amino-substituents in the 3-position. acs.org In a series of SIRT3 inhibitors, a 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative bearing a 4-fluoro-phenyl-amide showed potent activity. frontiersin.org Furthermore, in a study of quinoline derivatives as antitumor agents, 6-bromo and 6-chloro substituents were incorporated into the quinoline ring, with some of these halogenated compounds showing significant cytotoxic activity. researchgate.net

Effects of Hydroxy and Methoxy (B1213986) Substituents

Hydroxy and methoxy groups can significantly impact the biological activity of quinoline-4-carboxylic acid derivatives by altering their electronic properties and potential for hydrogen bonding. In a study of dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors, the addition of a methoxy substituent at the 2'-position of a pyridine (B92270) ring attached to the quinoline core improved potency. nih.gov However, the enhancement was even greater for a phenyl analogue, suggesting that the effect is not solely due to electronics. nih.gov

In another study focusing on lipoxygenase inhibitors, N-phenyl and N-methyl analogues with a phenolic group as a substituent were evaluated as potent inhibitors. mdpi.com Specifically, an N-phenyl carboxamide with a hydroxyl group was a better inhibitor than its fluoro-substituted counterpart. mdpi.com Furthermore, the combined presence of methoxy and acetyloxy groups on a cinnamic acid moiety hybridized with a quinolinone core was found to enhance LOX inhibitory activity. mdpi.com The 8-hydroxy-quinoline-7-carboxylic acid moiety has been identified as a crucial pharmacophore for Pim-1 kinase inhibitors, with the C-8 phenol (B47542) group participating in hydrogen bonds within the ATP-binding site. researchgate.net

Modulation by Phenyl and Substituted Phenyl Groups at Position 2

The presence of a phenyl or substituted phenyl group at the C2 position of the quinoline-4-carboxylic acid core is a recurring structural motif in biologically active compounds. This aryl substituent is considered critical for various activities, including antibacterial, anticancer, and enzyme inhibition. nih.govnih.gov Literature reviews have highlighted that the presence of an aryl ring at the second position of quinoline-4-carboxylic acid derivatives is associated with good antibacterial activity and provides a suitable scaffold for further modifications. nih.govresearchgate.net

For example, 2-(4-methylphenyl)quinoline-4-carboxylic acid exhibited a higher antioxidant activity (40.43% inhibition in a DPPH assay) compared to its 2-methyl counterpart, suggesting that the presence of the aromatic ring enhances this activity. ui.ac.id In the context of DHODH inhibitors, bulky hydrophobic substituents at the C2 position are considered necessary for activity. nih.gov SAR studies on antimalarial compounds have shown that substitution at the para position of the C2 aromatic ring is generally well-tolerated. acs.org The synthesis of 2-phenyl- and 2,3-diphenyl-quinolin-4-carboxylic acid derivatives has been a focus of research, with these compounds showing activity against various bacterial strains. iaea.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. Several QSAR studies have been conducted on quinoline-4-carboxylic acid derivatives to predict their activity and guide the design of new, more potent analogues.

For instance, a QSAR model was developed for a series of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors to combat cancer multidrug resistance. nih.govnih.gov This study utilized various machine learning regression methods to create predictive models based on 2D and 3D molecular descriptors. nih.govnih.gov Another QSAR study was performed on 4-quinoline carboxylic acid derivatives to analyze their capacity to inhibit vesicular stomatitis virus replication. researchgate.net This model, developed using partial least squares analyses, showed a high squared correlation coefficient (r²) of 0.913 for a training set of 20 compounds and was validated with a test set. researchgate.net

Additionally, QSAR studies have been applied to quinoline-based quinazolinone-4-thiazolidinone heterocycles to understand their antimicrobial activity. ijprajournal.com These models can help medicinal chemists select the most suitable substituents for developing more potent agents. ijprajournal.com

Pharmacophore Elucidation for Quinoline-4-Carboxylic Acid Inhibitors

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For quinoline-4-carboxylic acid derivatives, pharmacophore models have been developed to understand their interaction with various biological targets.

In the context of dihydroorotate dehydrogenase (DHODH) inhibitors, the essential pharmacophore is understood to involve interactions within the brequinar-binding pocket. nih.gov The carboxylate at the C4 position is crucial, forming a salt bridge and potential hydrogen bonds with key residues in the enzyme's active site. nih.gov The quinoline core and the substituent at C2 engage in hydrophobic interactions within a channel of the binding pocket. nih.gov

For inhibitors of Leishmania N-myristoyltransferase (NMT), the 2-aryl-quinoline-4-carboxylic acid scaffold has been identified as a promising basis for inhibitor development. frontiersin.org Pharmacophoric models were developed based on crystallographic structures of protein-ligand complexes to guide the design of new inhibitors. frontiersin.org Furthermore, for inhibitors of Pim-1 kinase, the 8-hydroxy-quinoline 7-carboxylic acid moiety was identified as a crucial pharmacophore. researchgate.net Molecular modeling suggested that this scaffold interacts with key residues within the ATP-binding pocket, which is responsible for the kinase inhibitory potency. researchgate.net

Table of Chemical Compounds Mentioned

Compound Name
2,8-Dimethylquinoline-4-carboxylic acid
2-Methylquinoline-4-carboxylic acid
2-(4-Methylphenyl)quinoline-4-carboxylic acid
Brequinar sodium
N-bromosuccinimide
2-oxo-1,2-dihydroquinoline-4-carboxylic acid
4-hydroxy-2-quinolinone
8-hydroxy-quinoline-7-carboxylic acid
2-phenyl-quinoline-4-carboxylic acid

Mechanistic Investigations of 2,8 Dimethylquinoline 4 Carboxylic Acid Derivatives in Biological Systems

Molecular Interactions with Enzymes and Proteins

Derivatives of quinoline-4-carboxylic acid have been shown to interact with a variety of enzymes and proteins, leading to the modulation of their functions. This interaction is a cornerstone of their biological activity.

Binding to Active Sites and Modulation of Enzyme Activity

The fundamental mechanism often involves the binding of these derivatives to the active sites of enzymes, thereby inhibiting their catalytic activity. The quinoline (B57606) scaffold can be strategically modified to enhance binding affinity and selectivity for specific enzymes.

One significant area of investigation has been the inhibition of histone deacetylases (HDACs), which are crucial regulators of gene expression and are often dysregulated in cancer. frontiersin.org Certain 2-substituted phenylquinoline-4-carboxylic acid derivatives have been developed as HDAC inhibitors. frontiersin.org For instance, the compound designated as D28, a 2-phenylquinoline-4-carboxylic acid derivative, demonstrated selective inhibition of HDAC3 with an IC50 value of 24.45 µM. nih.gov Its hydrazide derivative, D29, showed even more potent and selective inhibition of HDAC3 with an IC50 value of 0.477 µM. nih.gov These molecules are designed with a cap group, often a 2-substituted phenylquinoline-4-carboxylic acid moiety, which forms hydrophobic interactions with residues at the opening of the HDAC active site. nih.gov A zinc-binding group (ZBG), such as hydroxamic acid or hydrazide, is also incorporated to chelate the zinc ion essential for the enzyme's catalytic activity. frontiersin.orgnih.gov

Another class of enzymes targeted by quinoline-4-carboxylic acid derivatives is dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme essential for the de novo synthesis of pyrimidines. nih.gov Inhibition of DHODH leads to pyrimidine (B1678525) depletion, which halts the cell cycle in the S-phase and is a therapeutic strategy for cancer and autoimmune disorders. nih.gov The carboxylate group of these quinoline inhibitors is crucial as it can form a salt bridge with arginine residues (e.g., R136) and hydrogen bonds with other residues (e.g., Q47) in the enzyme's binding pocket. nih.gov

Furthermore, derivatives of 4-hydroxyquinoline-3-carboxylic acid have been studied for their ability to inhibit dehydrogenase enzymes, such as malate (B86768) dehydrogenase and lactate (B86563) dehydrogenase. nih.gov Lipophilic versions of these compounds show a preference for inhibiting the mitochondrial form of malate dehydrogenase. nih.gov

Compound DerivativeTarget EnzymeInhibitory Concentration (IC50)Key Structural Feature
D28 (2-phenylquinoline-4-carboxylic acid derivative)HDAC324.45 µMHydroxamic acid as ZBG
D29 (Hydrazide derivative of D28)HDAC30.477 µMHydrazide as ZBG
Quinoline-based analogue 41DHODH9.71 ± 1.4 nMForms H-bond with T63
1,7-naphthyridine 46DHODH28.3 ± 3.3 nMForms H-bond with Y356

Interference with DNA Replication and Transcription

The quinoline core is a well-known pharmacophore in compounds that interfere with DNA processes. This interference is often mediated through the inhibition of enzymes critical for DNA replication and transcription, such as DNA gyrase and topoisomerases. While direct studies on 2,8-dimethylquinoline-4-carboxylic acid are limited in this specific context, the broader class of quinoline carboxylic acids, particularly fluoroquinolones, are well-documented for this mechanism. They form a stable complex with the enzyme and DNA, trapping the enzyme in the process of cleaving DNA, which leads to a halt in replication and transcription and ultimately bacterial cell death.

Inhibition of Topoisomerases

Topoisomerases are vital enzymes that manage the topological state of DNA, making them a key target for anticancer and antibacterial agents. researchgate.net Some quinoline derivatives have been identified as topoisomerase inhibitors. researchgate.net For example, dialkyl (2-arylquinolin-8-yl)phosphonate derivatives, which are considered isosteres of carboxylic heterocycles, have been evaluated for their inhibitory activity against topoisomerase 1B (TOP1B). mdpi.com Compounds 7k and 7o in one study showed significant inhibition of the Leishmania TOP1B enzyme, with inhibition percentages of 77.02% and 73.27%, respectively, at a concentration of 100 µM. mdpi.com This suggests that the quinoline scaffold can be effectively utilized to design potent topoisomerase inhibitors.

Modulation of Inflammatory Pathways and Cytokine Production

Certain quinoline carboxylic acid derivatives have demonstrated the ability to modulate inflammatory responses. Studies on RAW264.7 mouse macrophages have shown that quinoline-4-carboxylic acid and quinoline-3-carboxylic acid can exert significant anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation, comparable to the nonsteroidal anti-inflammatory drug (NSAID) indomethacin, without causing cytotoxicity to the inflamed macrophages. nih.gov The mechanism is thought to involve the inhibition of pathways that lead to the production of pro-inflammatory cytokines. The ability of the carboxylic acid and the nitrogen atom in the quinoline ring to chelate divalent metals may play a role in their pharmacological activity. nih.gov

Induction of Apoptosis in Cancer Cells

A crucial mechanism for the anticancer activity of many quinoline-4-carboxylic acid derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov

For instance, the HDAC inhibitor D28, a 2-phenylquinoline-4-carboxylic acid derivative, was found to promote apoptosis in K562 leukemia cells in a dose-dependent manner. nih.gov Treatment with D28 at concentrations of 1, 2, and 4 µM increased the apoptotic cell population from a baseline of 1.14% to 10.10%, 15.53%, and 27.92%, respectively. nih.gov This pro-apoptotic effect contributes significantly to its anticancer properties, which also include inducing a G2/M phase cell cycle arrest. nih.gov

Other studies on different quinoline derivatives have shown similar effects. A 2-styryl-4-quinoline carboxylic acid derivative, compound 4i, was found to trigger apoptosis in cancer cells and arrest the cell cycle in the G2/M phase. researchgate.net Similarly, a 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative (compound 6e) induced apoptosis in MCF-7 breast cancer cells. mdpi.com The induction of apoptosis is a key indicator of the potential of these compounds as effective anticancer agents.

CompoundCell LineConcentrationApoptotic Cell Percentage
ControlK562-1.14%
D28K5621 µM10.10%
2 µM15.53%
4 µM27.92%

Disruption of Bacterial Cell Membranes

While the primary antibacterial mechanism of many quinolones involves inhibiting DNA gyrase and topoisomerase, some derivatives may also exert their effects by disrupting the bacterial cell membrane. The lipophilic nature of the quinoline ring allows these molecules to insert into the lipid bilayer of the cell membrane. nih.gov This insertion can disrupt the membrane's integrity and dissipate the membrane potential, leading to a loss of essential cellular functions and ultimately cell death. Although this is a known mechanism for some antimicrobial peptides and lipopeptides, further research is needed to fully elucidate the extent to which this compound and its close derivatives specifically employ this mode of action against bacteria. nih.gov

Medicinal Chemistry and Pharmacological Research Applications of 2,8 Dimethylquinoline 4 Carboxylic Acid Analogues

Antimicrobial Activity Research

The quinoline (B57606) ring is a foundational structure in many antimicrobial agents. mdpi.com Modifications to the quinoline-4-carboxylic acid backbone have been explored to develop new compounds effective against a range of pathogenic microorganisms, including bacteria and fungi. researchgate.netnih.gov

Derivatives of quinoline-4-carboxylic acid have demonstrated notable antibacterial activity against various Gram-positive and Gram-negative bacteria. mdpi.com In particular, research into 2-phenyl-quinoline-4-carboxylic acid derivatives has shown that certain compounds display good antibacterial activity against Staphylococcus aureus. mdpi.com For instance, one study identified a compound (5a4) that exhibited a minimum inhibitory concentration (MIC) of 64 μg/mL against S. aureus. mdpi.com

However, the efficacy of these specific analogues against methicillin-resistant Staphylococcus aureus (MRSA) appears to be limited, with studies reporting MIC values greater than 256 μg/mL. mdpi.com While the broader class of quinoline derivatives has produced potent anti-MRSA agents, the 2-phenyl-quinoline-4-carboxylic acid series showed weaker results against this resistant strain. mdpi.comnih.gov Other research has focused on different quinoline-based structures that show significant inhibition against MRSA. researchgate.net For example, a series of 2-substituted derivatives of quinoline-4-carboxylic acid were tested against S. aureus, with some compounds showing activity at IC50 values between 400-500 mg/L. researchgate.net

Compound AnalogueBacterial StrainActivity MeasurementResultSource
2-Phenyl-quinoline-4-carboxylic acid derivative (5a4)Staphylococcus aureusMIC64 μg/mL mdpi.com
2-Phenyl-quinoline-4-carboxylic acid derivativesMRSAMIC>256 μg/mL mdpi.com
2-Substituted quinoline-4-carboxylic acids (phenyl, tolyl, thienyl, furyl derivatives)Staphylococcus aureusIC50400-500 mg/L researchgate.net

The therapeutic potential of quinoline-4-carboxylic acid analogues extends to antifungal applications. nih.gov Studies have evaluated 2-substituted derivatives against various yeasts and filamentous fungi. researchgate.net The highest antimicrobial effects were observed with substituted quinoline-4-carboxylic acid derivatives rather than their corresponding quinoline-4-carboxamide counterparts. nih.gov

Research has identified specific quinoline derivatives with in vitro antifungal activity that is comparable to or even greater than the standard antifungal drug fluconazole. nih.gov For example, compounds such as 2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol and 2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol demonstrated significant antifungal effects. nih.gov In another study, various 2-substituted quinoline-4-carboxylic acids were tested against filamentous fungi, showing inhibitory concentrations (IC50) ranging from 90 to 1000 mg/L. researchgate.net Some of these derivatives were also found to induce profound morphological changes in the hyphal tips of Botrytis cinerea. nih.gov Furthermore, a series of pyrrolo[1,2-a]quinoline (B3350903) derivatives showed potent inhibitory action against Candida albicans, with some analogues exhibiting a MIC of 0.4 µg/mL. mdpi.com

Compound ClassFungal SpeciesActivity MeasurementResultSource
2-Substituted quinoline-4-carboxylic acidsFilamentous fungiIC5090-1000 mg/L researchgate.net
Pyrrolo[1,2-a]quinoline derivatives (BQ-06, 07, 08)Candida albicansMIC0.4 µg/mL mdpi.com
2-[(hydroxyphenylimino)methyl]quinolin-8-ol derivativesVarious fungiIn vitro activityComparable or higher than fluconazole nih.gov

A critical area of investigation for quinoline-4-carboxylic acid analogues is their activity against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. nih.gov The enzyme DNA gyrase, which is essential for DNA replication, is a key target for antitubercular drugs. nih.govresearchgate.net Synthetic quinoline derivatives have been successfully utilized as anti-tubercular agents by inhibiting this enzyme. nih.govresearchgate.net

Recent studies have focused on designing 2-arylquinoline 4-carboxylic acid (QCA) analogues as Mtb DNA gyrase inhibitors. nih.gov Research involving the synthesis and screening of 48 QCA derivatives led to the discovery of two potent Mtb inhibitors: 7i and 7m. nih.gov Both compounds demonstrated inhibitory activity against Mtb DNA gyrase, with compound 7m showing better activity at a 1 μM test concentration. nih.govnih.gov Molecular docking models have supported these in vitro results, confirming the interaction between these compounds and the Mtb DNA gyrase active site. nih.govnih.gov This line of research is particularly vital for overcoming the threat of drug-resistant tuberculosis. nih.gov

Anticancer Research

The versatility of the quinoline-4-carboxylic acid scaffold is also evident in oncology research, where its derivatives are being developed as potential anticancer agents. nih.govfrontiersin.org These compounds have been shown to exhibit cytotoxicity against various cancer cell lines and can inhibit cell proliferation through several mechanisms. nih.govfrontiersin.org

Analogues of quinoline-4-carboxylic acid have demonstrated cytotoxic effects against a range of human cancer cell lines. For example, certain tetrahydroquinoline derivatives have been shown to induce cytotoxicity in MCF-7 breast cancer cells in a dose-dependent manner. scielo.org One such compound, JS-92, exhibited an IC50 of 5.03 μM against this cell line. scielo.org

In studies involving 2-phenylquinoline-4-carboxylic acid derivatives, active compounds showed antiproliferative activity against the K562 chronic myeloid leukemia cell line at a concentration of 2 µM. nih.gov Other research has also confirmed the cytotoxic potential of related compounds against K562 and HeLa (cervical carcinoma) cell lines. researchgate.netresearchgate.net

Compound AnalogueCancer Cell LineActivity MeasurementResultSource
Tetrahydroquinoline derivative (JS-92)MCF-7 (Breast Cancer)IC505.03 μM scielo.org
Tetrahydroquinoline derivative (JS-56)MCF-7 (Breast Cancer)IC509.74 μM scielo.org
2-Phenylquinoline-4-carboxylic acid derivative (D28)K562 (Leukemia)Antiproliferative ActivityActive at 2 µM nih.gov

Beyond direct cytotoxicity, these compounds can inhibit cancer cell growth by modulating key cellular processes. nih.gov One established mechanism is the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.gov A 2-phenylquinoline-4-carboxylic acid derivative, D28, was identified as an HDAC3 selective inhibitor and was found to induce G2/M cell cycle arrest and promote apoptosis in K562 cells. nih.gov

Another mechanism involves the inhibition of sirtuins (SIRTs), a different class of deacetylases. frontiersin.orgnih.gov A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were designed as SIRT3 inhibitors. frontiersin.orgnih.gov One compound, P6, showed potent inhibitory activity against MLLr leukemic cell lines by inducing G0/G1 phase cell cycle arrest and promoting cell differentiation. frontiersin.orgnih.gov Furthermore, 2-styryl-4-quinoline carboxylic acids have been shown to arrest the cell cycle and act as potential inhibitors of the epidermal growth factor receptor (EGFR). researchgate.net

Targeting Protein Kinases Associated with Tumor Growth

The quinoline scaffold, a core component of 2,8-dimethylquinoline-4-carboxylic acid, is recognized as a "privileged structure" in medicinal chemistry for its ability to bind to various biological targets, including protein kinases. nih.gov Dysregulation of protein kinases is a hallmark of cancer, making them critical targets for therapeutic intervention. nih.gov While research on this compound itself is specific, broader studies on quinoline and quinazoline (B50416) derivatives highlight their potential as kinase inhibitors for cancer therapy. mdpi.com

Analogues of the quinoline structure have been investigated for their ability to inhibit a range of protein kinases implicated in tumor progression. For instance, certain quinazoline-based compounds, which share a similar bicyclic core, have been developed as potent inhibitors of Aurora kinases and Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net Aurora kinases are crucial for cell cycle regulation, and their overexpression is common in various human cancers. nih.gov Similarly, EGFR is a key driver of cell proliferation and survival in many tumor types. researchgate.net

One study focused on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a compound that, while not a direct analogue of this compound, demonstrates the potential of the broader quinoline/quinazoline carboxamide class. This compound was identified as a selective inhibitor of Aurora A kinase and was shown to induce apoptosis in cancer cell lines. nih.govresearchgate.net Another area of research has explored 2-styryl-4-quinoline carboxylic acids as potential EGFR inhibitors, with some compounds showing significant cytotoxicity against cancer cell lines. researchgate.net

Furthermore, the introduction of a 2-substituted phenylquinoline-4-carboxylic acid group has been explored in the design of histone deacetylase (HDAC) inhibitors, which represent another important class of anticancer agents. nih.govfrontiersin.org While not protein kinases, HDACs are critical enzymes in regulating gene expression, and their inhibition can lead to cell cycle arrest and apoptosis in tumor cells. nih.govfrontiersin.org

The following table summarizes the activity of representative quinoline-based compounds against protein kinases and other cancer-related targets.

Compound ClassTarget Kinase/EnzymeObserved Activity
Quinazoline-based derivativesAurora A KinaseSelective inhibition, induction of apoptosis. nih.govresearchgate.net
2-styryl-4-quinoline carboxylic acidsEGFRCytotoxicity against cancer cell lines. researchgate.net
Quinazoline derivativesFLT3, AURKA/BDual inhibition, cellular anti-proliferative activity. nih.gov
2-substituted phenylquinoline-4-carboxylic acid derivativesHDAC3Selective inhibition, induction of G2/M cell cycle arrest and apoptosis. nih.govfrontiersin.org

Anti-inflammatory Activity

Quinoline-4-carboxylic acid derivatives have demonstrated significant potential as anti-inflammatory agents. nih.govresearchgate.net Their mechanism of action in this context is often multifaceted, involving the modulation of various components of the inflammatory cascade.

The anti-inflammatory effects of quinoline derivatives are linked to their ability to modulate immune responses. nih.gov While the precise mechanisms for this compound analogues are not extensively detailed in the provided context, the broader class of compounds is known to interfere with key inflammatory pathways. nih.gov Immune dysregulation is a central factor in the progression of inflammatory diseases, and modulating these pathways is a key therapeutic strategy. nih.gov

A key aspect of the anti-inflammatory activity of quinoline derivatives is their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins (B1171923). nih.govnih.gov In studies involving lipopolysaccharide (LPS)-induced inflammation in macrophages, a common model for screening anti-inflammatory agents, various quinoline-4-carboxylic acid derivatives have shown the ability to reduce the production of these mediators. nih.govresearchgate.net For example, certain polysubstituted 2-aminopyrimidines, which are also nitrogen-containing heterocyclic compounds, have been shown to inhibit the production of both NO and prostaglandin (B15479496) E2 (PGE2). nih.gov

Some quinoline derivatives have been observed to reduce LPS-induced nitrite (B80452) production in a concentration-dependent manner, indicating an inhibition of nitric oxide synthase (iNOS). nih.gov

The production of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. aalto.fi COX-2 is inducibly expressed at sites of inflammation and is a major target for anti-inflammatory drugs. aalto.fi A number of 4-carboxyl quinoline derivatives have been specifically designed and synthesized as selective COX-2 inhibitors. nih.govresearchgate.net

In one study, a series of 4-carboxyl quinoline derivatives with a methylsulfonyl COX-2 pharmacophore were evaluated. One of the most potent compounds, 7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid, exhibited a high selectivity for COX-2 over COX-1, with a potency greater than the reference drug celecoxib. nih.gov Molecular modeling studies have suggested that the carboxyl group of these compounds can interact with key amino acid residues, such as Arg120, in the active site of the COX-2 enzyme. nih.gov The presence of lipophilic substituents on the quinoline ring was found to be important for their COX-2 inhibitory activity. nih.govresearchgate.net

The following table presents data on the COX-2 inhibitory activity of a selected quinoline derivative.

CompoundCOX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid0.043>513
Celecoxib (Reference)0.060405

Enzyme Inhibition Studies beyond Specific Therapeutic Areas (e.g., DHODH Inhibitors)

Beyond their applications in cancer and inflammation, analogues of this compound have been extensively studied as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH). nih.govnih.govresearchgate.net DHODH is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for cell proliferation. nih.gov Inhibition of DHODH leads to pyrimidine depletion and has been explored for the treatment of various diseases, including autoimmune disorders, parasitic infections, and cancer. nih.gov

A structure-guided approach has been used to develop potent quinoline-based DHODH inhibitors. nih.govnih.govresearchgate.net These efforts have led to the discovery of compounds with low nanomolar inhibitory concentrations (IC50). For example, certain quinoline-based analogues have demonstrated DHODH IC50 values as low as 9.71 nM. nih.govnih.gov The development of these inhibitors often involves maintaining an essential pharmacophore while introducing modifications to form new interactions within the enzyme's binding pocket. nih.govnih.govresearchgate.net

The inhibition of DHODH by these compounds has also been shown to have antiviral activity. physchemres.orgresearchgate.netnih.gov By targeting a host cell enzyme essential for viral replication, these inhibitors can potentially avoid the development of drug resistance that is common with drugs targeting viral proteins. nih.gov For instance, a potent lead compound, 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid, was found to inhibit human DHODH with an IC50 of 1 nM and showed broad-spectrum antiviral activity. researchgate.netnih.gov

The following table provides examples of the DHODH inhibitory activity of some quinoline-4-carboxylic acid analogues.

CompoundDHODH IC50 (nM)
Analogue 419.71 ± 1.4
Analogue 4326.2 ± 1.8
1,7-naphthyridine 4628.3 ± 3.3

Antimalarial Activity

The quinoline core is historically significant in the development of antimalarial drugs. researchgate.net Analogues of this compound, particularly quinoline-4-carboxamides, have emerged as a promising class of antimalarial agents. nih.govnih.gov These compounds have shown potent activity against multiple life-cycle stages of the Plasmodium parasite, the causative agent of malaria. nih.govnih.gov

A notable example is the discovery of a quinoline-4-carboxamide derivative, DDD107498, which was identified through a phenotypic screen against the blood stage of Plasmodium falciparum. nih.govnih.gov This compound and its analogues have demonstrated low nanomolar in vitro potency and excellent oral efficacy in mouse models of malaria. nih.govnih.gov

The mechanism of action for this class of antimalarials has been identified as the inhibition of translation elongation factor 2 (PfEF2). researchgate.netnih.gov PfEF2 is essential for protein synthesis in the parasite, and its inhibition represents a novel mechanism of action for antimalarial chemotherapy. researchgate.netnih.gov The discovery of this new target opens up new avenues for antimalarial drug discovery. researchgate.net

The following table summarizes the antimalarial activity of a representative quinoline-4-carboxamide.

CompoundTargetIn Vitro Potency (EC50)In Vivo Efficacy (ED90)
DDD107498 (and analogues)PfEF2Low nanomolar<1 mg/kg (oral, 4 days) in P. berghei mouse model

Computational Chemistry and Molecular Modeling Studies of 2,8 Dimethylquinoline 4 Carboxylic Acid

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, enabling the characterization of the binding mode and affinity. For quinoline-4-carboxylic acid derivatives, docking studies have been instrumental in identifying potential biological targets and understanding the key interactions that govern their activity. ijcps.org In the case of 2,8-dimethylquinoline-4-carboxylic acid, molecular docking simulations would be employed to screen its binding against a panel of disease-relevant proteins, such as kinases, proteases, or receptors.

A typical molecular docking workflow for this compound would involve:

Preparation of the Ligand: Generation of the 3D structure of this compound and optimization of its geometry.

Preparation of the Receptor: Obtaining the crystal structure of the target protein from a repository like the Protein Data Bank (PDB) and preparing it by adding hydrogen atoms, assigning charges, and defining the binding site.

Docking Simulation: Using algorithms to systematically sample different conformations and orientations of the ligand within the receptor's active site.

Scoring and Analysis: Ranking the resulting poses based on a scoring function that estimates the binding affinity. The best-ranked poses are then analyzed to identify key intermolecular interactions.

Interaction Type Potential Interacting Residues in a Target Protein Contributing Moiety of this compound
Hydrogen BondingArginine, Lysine (B10760008), Serine, Threonine, Asparagine, GlutamineCarboxylic acid group
Hydrophobic InteractionsLeucine, Valine, Isoleucine, Phenylalanine, TryptophanQuinoline (B57606) ring, Methyl groups
π-π StackingPhenylalanine, Tyrosine, Tryptophan, HistidineQuinoline ring

Prediction of Binding Affinities and Pharmacological Profiles

Following molecular docking, the prediction of binding affinities provides a quantitative measure of the strength of the ligand-target interaction. Scoring functions used in docking programs provide an initial estimate, often expressed as a binding energy (e.g., in kcal/mol). ijcps.org More rigorous methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP), can be employed for more accurate predictions.

For this compound, predicting its binding affinity against various targets can help in prioritizing it for further experimental testing. A strong predicted binding affinity for a specific enzyme or receptor would suggest a higher likelihood of biological activity. For example, studies on related 2-aryl-quinoline-4-carboxylic acids have utilized such computational predictions to identify potent inhibitors of targets like N-myristoyltransferase in Leishmania. nih.govresearchgate.net

Furthermore, computational methods can predict the broader pharmacological profile of a molecule, including its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. ijcps.org These predictions are crucial for assessing the drug-likeness of a compound early in the discovery process. For this compound, these in silico predictions could estimate its oral bioavailability, blood-brain barrier penetration, and potential for off-target effects. ijcps.org

Predicted Property Computational Method Significance for this compound
Binding Affinity (ΔG)Docking scoring functions, MM/GBSA, FEPQuantifies the strength of interaction with a biological target.
IC50/EC50Quantitative Structure-Activity Relationship (QSAR) modelsPredicts the concentration required for a specific biological effect. nih.gov
Oral BioavailabilityRule-of-five, TPSA (Topological Polar Surface Area) calculationsAssesses the potential for oral administration. ijcps.org
Toxicity ProfileIn silico toxicity prediction softwareIdentifies potential safety concerns early in development. ijcps.org

Optimization of Molecular Structures for Enhanced Efficacy

Computational chemistry plays a vital role in the rational design and optimization of lead compounds to improve their potency and selectivity. elsevierpure.com For this compound, if initial studies indicate promising but suboptimal activity, molecular modeling can guide the synthesis of analogs with enhanced efficacy.

Structure-activity relationship (SAR) studies, informed by computational modeling, can identify which parts of the molecule are essential for activity and which can be modified. elsevierpure.com For instance, if docking studies reveal that the methyl group at position 2 fits into a small hydrophobic pocket, but the pocket could accommodate a larger group, analogs with ethyl or propyl substituents at this position could be designed and evaluated computationally. Similarly, if the methyl group at position 8 causes a steric clash, its removal or replacement with a smaller group could be investigated.

The goal of this optimization process is to design new molecules that exhibit stronger and more specific interactions with the target protein, leading to improved biological activity. This iterative cycle of design, computational evaluation, and synthesis can significantly accelerate the development of new drug candidates.

Analysis of Intermolecular and Intramolecular Interactions

A detailed analysis of the interactions between this compound and its target protein is crucial for understanding the basis of its activity. Computational tools allow for the visualization and characterization of these interactions at an atomic level.

Intermolecular interactions are the non-covalent forces between the ligand and the receptor. These include:

Hydrogen Bonding: As mentioned, the carboxylic acid group is a prime candidate for forming strong hydrogen bonds with polar residues in the active site. mdpi.com

π–π Stacking: The aromatic quinoline ring can engage in π–π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. This type of interaction can significantly contribute to binding affinity. researchgate.net

Hydrophobic Interactions: The methyl groups and the nonpolar regions of the quinoline ring will interact favorably with hydrophobic pockets in the receptor. nih.gov

Future Directions and Emerging Research Avenues for 2,8 Dimethylquinoline 4 Carboxylic Acid Research

Exploration of Novel Synthetic Pathways

While classical methods for synthesizing quinoline-4-carboxylic acids, such as the Pfitzinger and Doebner reactions, are well-established, future research will likely focus on developing more efficient, versatile, and environmentally friendly synthetic routes. researchgate.netnih.govacs.orgnih.gov The Pfitzinger reaction, which involves the condensation of an isatin (B1672199) with a carbonyl compound, and the Doebner reaction, a three-component reaction of an aniline (B41778), an aldehyde, and pyruvic acid, have been mainstays in quinoline (B57606) synthesis. acs.orgnih.gov However, these methods can be limited by harsh reaction conditions or low yields, particularly with certain substituted precursors. nih.govacs.org

Emerging research is geared towards overcoming these limitations. Innovations may include:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction times and improve yields for the Pfitzinger reaction, offering a more efficient alternative to conventional heating. researchgate.net

Novel Catalytic Systems: The development and application of new catalysts, such as ytterbium perfluorooctanoate or novel solid acid catalysts, can enhance the efficiency of Doebner-type reactions, even in aqueous media, aligning with the principles of green chemistry. researchgate.netresearchgate.net

One-Pot Procedures: Multi-component, one-pot syntheses are increasingly favored for their operational simplicity and reduced waste. researchgate.netrsc.org Future work could focus on designing a robust one-pot method specifically optimized for 2,8-dimethylquinoline-4-carboxylic acid and its derivatives.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Adapting existing quinoline syntheses to flow chemistry setups could enable more efficient and reproducible production of this compound derivatives for large-scale screening and development.

These advanced synthetic strategies will be crucial for rapidly generating diverse libraries of this compound analogues, which is essential for exploring structure-activity relationships (SAR) and identifying new therapeutic leads.

Development of New Therapeutic Candidates

The quinoline-4-carboxylic acid core is associated with a wide spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. ontosight.airesearchgate.netnih.govontosight.ai This versatility provides a strong foundation for developing new therapeutic candidates based on the this compound structure.

Future research will likely target several key therapeutic areas:

Oncology: Derivatives of quinoline-4-carboxylic acid have been investigated as inhibitors of critical cancer-related enzymes like histone deacetylases (HDACs), sirtuins (e.g., SIRT3), and dihydroorotate (B8406146) dehydrogenase (DHODH). nih.govfrontiersin.orgfrontiersin.orgnih.gov For instance, specific 2-phenylquinoline-4-carboxylic acid derivatives have shown potent HDAC3 selectivity and induced apoptosis in cancer cells. nih.govfrontiersin.org Research could focus on modifying the this compound scaffold to create selective inhibitors of these or other oncology targets, potentially leading to novel treatments for various cancers. nih.gov

Infectious Diseases: The quinoline core is famous for its role in antimalarial drugs. ontosight.ainih.gov Research is ongoing to develop new quinoline-4-carboxamides with multistage antimalarial activity. acs.org By analogy, derivatives of this compound could be explored for their potential against parasitic diseases like malaria and leishmaniasis, as well as for antibacterial and antifungal applications. nih.govnih.gov

Inflammatory Disorders: Certain quinoline-4-carboxylic acid derivatives have demonstrated anti-inflammatory properties. nih.govresearchgate.net Future studies could evaluate analogues of this compound in models of inflammatory diseases to identify new candidates for conditions like rheumatoid arthritis or inflammatory bowel disease.

The development of new therapeutic agents will be driven by medicinal chemistry efforts to optimize the potency, selectivity, and drug-like properties of the lead compounds.

Table 1: Selected Biological Activities of Quinoline-4-Carboxylic Acid Derivatives

Derivative Class Biological Target/Activity Potential Therapeutic Area Reference(s)
2-Phenylquinoline-4-carboxylic acids Histone Deacetylase (HDAC) Inhibition Cancer frontiersin.org
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acids SIRT3 Inhibition Leukemia frontiersin.orgnih.gov
Brequinar (B1684385) Analogues (Quinoline Core) Dihydroorotate Dehydrogenase (DHODH) Inhibition Cancer, Autoimmune Disorders nih.gov
Quinoline-4-carboxamides Antiplasmodial Activity Malaria acs.org
2-Aryl-quinoline-4-carboxylic acids Antileishmanial Activity Leishmaniasis nih.gov
General Quinoline-4-carboxylic acids Anti-inflammatory, Antimicrobial Inflammation, Infectious Diseases nih.govnih.gov

High-Throughput Screening for Broader Biological Activities

To uncover the full therapeutic potential of this compound, future research must move beyond hypothesis-driven testing against single targets. High-throughput screening (HTS) offers a powerful, unbiased approach to systematically test a compound or a library of its derivatives against a vast number of biological targets. acs.org

Emerging research avenues in this area include:

Phenotypic Screening: This approach involves testing compounds for their effects on whole cells or organisms without a preconceived notion of the target. acs.org A library of this compound analogues could be screened against various cancer cell lines, bacterial strains, or fungal pathogens to identify novel cytotoxic or antimicrobial activities. nih.gov

Target-Based Screening: As more potential drug targets are identified, HTS can be used to rapidly screen for molecules that interact with these specific proteins. This could involve screening against panels of kinases, proteases, or other enzymes implicated in disease.

In Silico Screening: Computational methods, such as inverse virtual screening and molecular docking, can predict potential biological targets for a given molecule. nih.govfrontiersin.org These in silico approaches can be used to prioritize experimental screening efforts by identifying the most likely protein targets for this compound, saving time and resources. ijcps.org

The data generated from HTS campaigns will be invaluable for identifying novel "hit" compounds and uncovering unexpected biological activities, thereby broadening the potential applications of this chemical scaffold.

Advanced Studies on Pharmacokinetic and Pharmacodynamic Properties

For any promising compound to become a viable drug, it must possess suitable pharmacokinetic (PK) and pharmacodynamic (PD) properties. Early assessment of ADMET (absorption, distribution, metabolism, excretion, and toxicity) characteristics is crucial. Research on quinoline-4-carboxamide derivatives has shown that initial hits can suffer from poor solubility and high metabolic clearance, requiring significant chemical modification to achieve good oral bioavailability and a suitable half-life. acs.orgnih.gov

Future research on this compound must therefore include:

Comprehensive ADMET Profiling: Systematic in vitro and in vivo studies to determine key PK parameters such as solubility, permeability, metabolic stability (e.g., in liver microsomes), plasma protein binding, and oral bioavailability. nih.gov

Metabolite Identification: Identifying the major metabolic pathways and resulting metabolites of this compound is essential to understand its clearance mechanisms and to identify any potentially active or toxic metabolites.

Pharmacodynamic Modeling: Establishing a clear relationship between the drug concentration at the target site and the observed biological effect. This involves developing robust biomarkers to measure target engagement and downstream effects in preclinical models.

These advanced studies are critical for guiding the lead optimization process, ensuring that developed candidates have the necessary properties to be effective and well-tolerated in a clinical setting.

Table 2: Example Pharmacokinetic Parameters for an Optimized Quinoline Derivative

Compound Target In Vivo Model Oral Bioavailability (F%) Elimination Half-life (t½) Note Reference(s)
Analogue 41 DHODH Mouse 56% 2.78 hours A potent quinoline-based analogue with significant oral bioavailability. nih.gov
Compound 25 Antiplasmodial Mouse 15% Good half-life Showed potent in vivo efficacy despite poor oral bioavailability, indicating room for improvement. acs.org

Combination Therapies Involving Quinoline-4-Carboxylic Acids

The complexity of diseases like cancer often necessitates treatment with multiple therapeutic agents. Combination therapies can enhance efficacy, overcome drug resistance, and reduce toxicity by allowing for lower doses of individual agents. Quinoline-based compounds are promising candidates for such strategies. For example, DHODH inhibitors, which share the quinoline core, have been shown to sensitize cancer cells to conventional chemotherapies like doxorubicin. nih.gov

Future research should explore the potential of this compound and its derivatives in combination regimens. This could involve:

Synergy Screening: Systematically testing the compound in combination with a panel of existing approved drugs (e.g., chemotherapeutics, targeted agents, immunotherapies) to identify synergistic interactions.

Mechanism of Synergy: Once a synergistic combination is identified, mechanistic studies would be required to understand the molecular basis for the enhanced effect. This could involve, for instance, the inhibition of a resistance pathway or the potentiation of drug-induced apoptosis.

Preclinical Validation: Promising combinations identified in vitro would need to be validated in relevant animal models of disease to confirm their enhanced efficacy and assess their safety profile.

Investigating this compound in the context of combination therapies could significantly broaden its clinical utility and provide new therapeutic options for challenging diseases.

Q & A

Q. What are the recommended synthetic routes for preparing 2,8-dimethylquinoline-4-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of quinoline-4-carboxylic acid derivatives typically involves multi-step organic reactions. A common approach includes:

  • Step 1: Condensation of substituted anilines with ketones or aldehydes under acidic conditions to form the quinoline core.
  • Step 2: Introduction of methyl groups at positions 2 and 8 via Friedel-Crafts alkylation or directed ortho-methylation.
  • Step 3: Carboxylation at position 4 using carbon dioxide or a carboxylic acid precursor under reflux with catalysts (e.g., rare earth metals, as used in similar quinoline syntheses) .
  • Optimization: Reaction temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and catalyst loading (5–10 mol%) significantly impact yield and purity.

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation: Single-crystal X-ray diffraction (SC-XRD) resolves the quinoline backbone and substituent positions, as demonstrated for analogous compounds like 2-(4-methylphenyl)quinoline-4-carboxylic acid .
  • Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR; ¹H/¹³C) to verify methyl group integration and absence of byproducts.
  • Functional Group Analysis: Infrared spectroscopy (IR) identifies the carboxylic acid C=O stretch (~1700 cm⁻¹) and quinoline C-N vibrations (~1600 cm⁻¹).

Q. How should this compound be stored to ensure stability in laboratory settings?

Methodological Answer:

  • Storage Conditions: Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation or hygroscopic degradation.
  • Handling: Avoid prolonged exposure to light, heat, or moisture. Use desiccants (e.g., silica gel) in storage cabinets .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl groups at positions 2 and 8) influence the biological activity of quinoline-4-carboxylic acid derivatives?

Methodological Answer: A comparative study of similar compounds reveals:

CompoundSubstituentsBiological ActivityReference
This compound2-CH₃, 8-CH₃Antimicrobial (hypothesized)
2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid7,8-CH₃, 2-OCH₃Enhanced antimicrobial potency
6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid6-Br, 2,4-OCH₃Altered reactivity in cross-coupling

Key Insight: Methyl groups at positions 2 and 8 may sterically hinder interactions with biological targets but enhance lipophilicity, improving membrane permeability .

Q. What reaction mechanisms govern the carboxylation of 2,8-dimethylquinoline derivatives?

Methodological Answer:

  • Electrophilic Aromatic Substitution (EAS): Carboxylation at position 4 proceeds via EAS, where a CO₂ electrophile attacks the electron-rich quinoline ring.
  • Catalytic Pathways: Rare earth metals (e.g., La³⁺) activate CO₂, stabilizing the transition state and reducing energy barriers .
  • Kinetic Studies: Monitor reaction progress via in-situ IR to track CO₂ consumption rates .

Q. How can researchers resolve contradictions in reported substituent effects on quinoline-4-carboxylic acid reactivity?

Methodological Answer:

  • Case Example: Discrepancies in bromine vs. chlorine substituent effects (e.g., 6-Br vs. 6-Cl derivatives) are addressed by:
    • Computational Modeling: Density Functional Theory (DFT) to compare electronic effects (e.g., Hammett σ values).
    • Experimental Validation: Parallel synthesis of halogenated analogs under identical conditions to isolate steric/electronic contributions .

Q. What strategies optimize crystallographic analysis for quinoline-4-carboxylic acid derivatives?

Methodological Answer:

  • Crystal Growth: Use slow evaporation of polar aprotic solvents (e.g., DMSO/water mixtures) to obtain high-quality single crystals .
  • Data Collection: Employ synchrotron radiation for high-resolution diffraction (≤ 0.8 Å) to resolve methyl group positions and hydrogen-bonding networks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.